Ro 10-5824 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

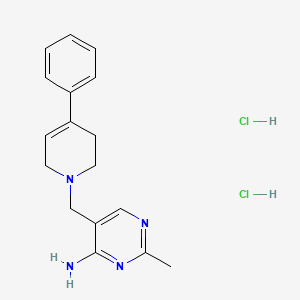

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHMRJRDYCRKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189744-94-3 | |

| Record name | RO-10-5824 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-10-5824 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF8VEB9K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ro 10-5824 dihydrochloride mechanism of action

Ro 10[1]-5824 that produces 50% of its maxima[1]l effect (EC50) and the maximum response (Emax) relative to a full agonist are determined from the concentration-response curve.

In Vivo Behavioral Assays

The functional consequences of D4 receptor activation by Ro 10-5824 have been investigated in animal models.

-

Novel Object Exploration Test: This test assesses exploratory behavior and novelty-seeking in rodents. Ro 10-5824 has been shown to increase the time mice spend exploring a novel object, suggesting a role for D4 receptor activation in modulating cognitive processes related to novelty.

-

Object Retrieval Detour Task: This task evaluates executive function in primates. Administration of Ro 10-5824 has been demonstrated to improve performance in this task in common marmosets, indicating that D4 receptor agonism may enhance cognitive flexibility and problem-solving.

Ro 10-5824 dihydrochloride (B599025) is a well-characterized pharmacological tool with a clear mechanism of action as a selective partial agonist of the dopamine (B1211576) D4 receptor. Its high affinity, selectivity, and defined functional activity make it an invaluable resource for researchers investigating the role of the D4 receptor in health and disease. The detailed understanding of its interaction with the D4 receptor and the subsequent signaling cascades provides a solid foundation for its use in preclinical studies and for the design of novel therapeutic agents targeting this important receptor.

References

Ro 10-5824 dihydrochloride as a selective dopamine D4 receptor partial agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[1] The unique distribution of the D4 receptor compared to other dopamine receptor subtypes, such as D2 and D3 which are concentrated in the striatum, has implicated it in cognitive and affective processes.[1][2] Consequently, selective D4 receptor ligands like Ro 10-5824 are valuable research tools for elucidating the physiological roles of this receptor and hold therapeutic potential for neuropsychiatric disorders characterized by cognitive deficits, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of Ro 10-5824, including its binding affinity, functional activity, and selectivity, along with detailed experimental protocols for its characterization.

Pharmacological Profile of Ro 10-5824 Dihydrochloride

Ro 10-5824 exhibits high affinity and selectivity for the human dopamine D4 receptor. Its partial agonist activity allows it to modulate D4 receptor signaling without causing the excessive stimulation that might be associated with full agonists.

Binding Affinity and Selectivity

The binding affinity of Ro 10-5824 for the dopamine D4 receptor and its selectivity over other dopamine receptor subtypes are summarized in the table below. The data highlights the compound's remarkable specificity for the D4 receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D4 | Reference |

| Dopamine D4 | 5.2 | - | [4][5][6] |

| Dopamine D3 | >1300 | 250-fold | [4][5][6] |

| Dopamine D2 | >5200 | >1000-fold | [4][5][6] |

| Dopamine D1 | >5200 | >1000-fold | [4] |

| Dopamine D5 | >5200 | >1000-fold | [4][5] |

Functional Activity

As a partial agonist, Ro 10-5824 stimulates G-protein coupling and downstream signaling to a lesser degree than the endogenous full agonist, dopamine. This is quantified by its EC50 value and intrinsic activity.

| Assay Type | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 205 ± 67 nM | [4] |

| [³⁵S]GTPγS Binding | Intrinsic Activity (Eₘₐₓ) | 36 ± 4% (relative to basal) | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays used to characterize Ro 10-5824 are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of Ro 10-5824 by measuring its ability to displace a radiolabeled ligand from the dopamine D4 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]spiperone, a high-affinity antagonist for D2-like dopamine receptors.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as (+)-butaclamol (5 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Prepare serial dilutions of Ro 10-5824 in assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]spiperone (at a concentration near its Kd, typically 0.1-0.5 nM), and either assay buffer (for total binding), Ro 10-5824 dilution, or the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of Ro 10-5824 that inhibits 50% of specific [³H]spiperone binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of Ro 10-5824 to stimulate G-protein activation, a primary step in receptor signaling.

Materials:

-

Cell Membranes: Membranes from cells expressing the dopamine D4 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Basal Control: Assay buffer without agonist.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.

Procedure:

-

Pre-incubate cell membranes with GDP (typically 10-30 µM) on ice.

-

Prepare serial dilutions of Ro 10-5824.

-

In a 96-well plate, add the cell membranes, [³⁵S]GTPγS (typically 0.1-0.5 nM), and either the basal control, Ro 10-5824 dilution, or the non-specific binding control.

-

Initiate the binding reaction by warming the plate to 30°C and incubate for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of Ro 10-5824 to generate a dose-response curve.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the curve.

cAMP Inhibition Assay

This assay assesses the functional consequence of D4 receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Test Compound: this compound.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, FRET, or ELISA-based).

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of Ro 10-5824 to the wells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Generate a dose-response curve by plotting the inhibition of forsklin-stimulated cAMP production against the concentration of Ro 10-5824.

-

Determine the IC50 value for cAMP inhibition.

Novel Object Recognition (NOR) Test

This in vivo behavioral assay evaluates the effects of Ro 10-5824 on recognition memory in rodents, a cognitive domain relevant to schizophrenia and ADHD.[7]

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm).

-

Two sets of identical objects and one set of novel objects. The objects should be of similar size and material but differ in shape and appearance.

Procedure:

-

Habituation: On day 1, allow each mouse to freely explore the empty open-field arena for 5-10 minutes.

-

Training (Familiarization) Phase: On day 2, place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes). Ro 10-5824 or vehicle is typically administered intraperitoneally (i.p.) 30 minutes before this phase.

-

Testing Phase: After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

-

Record the exploration time for both the familiar and the novel object for a set period (e.g., 5-10 minutes). Exploration is typically defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

-

Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the dopamine D4 receptor and a typical experimental workflow.

Caption: Dopamine D4 Receptor Signaling Pathway.

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

This compound is a highly selective and potent dopamine D4 receptor partial agonist that serves as an indispensable tool for investigating the role of the D4 receptor in the central nervous system. Its well-characterized pharmacological profile, combined with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals to explore its therapeutic potential in disorders associated with cognitive dysfunction. The continued study of compounds like Ro 10-5824 will undoubtedly contribute to a deeper understanding of dopamine D4 receptor pharmacology and the development of novel therapeutics for a range of neuropsychiatric conditions.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of Ro 10-5824 Dihydrochloride with the Dopamine D4 Receptor: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and inhibitory constant (Ki) of Ro 10-5824 dihydrochloride (B599025) for the dopamine (B1211576) D4 receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental protocols for receptor binding assays, and visualizes the associated signaling pathways.

Core Quantitative Data: Binding Affinity and Selectivity

Ro 10-5824 dihydrochloride is a selective partial agonist for the dopamine D4 receptor.[1] Its high affinity for this receptor subtype has been consistently demonstrated across multiple studies. The inhibitory constant (Ki), a measure of binding affinity, is a critical parameter in characterizing the potency of this compound.

The table below summarizes the key binding affinity data for this compound.

| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity | Activity | EC50 |

| This compound | Dopamine D4 | 5.2 nM | >250-fold vs D3, >1000-fold vs D1, D2, D5 | Partial Agonist | 205 nM |

Experimental Protocol: Determination of Binding Affinity (Ki) via Radioligand Binding Assay

The determination of the Ki value for this compound at the D4 receptor is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of the unlabeled compound (Ro 10-5824) to displace a radiolabeled ligand that has a known high affinity for the D4 receptor.

I. Materials and Reagents

-

Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4 receptor.

-

Radioligand: A high-affinity D4 receptor antagonist, such as [³H]N-methylspiperone or [³H]clozapine.[2]

-

Competitor: this compound.

-

Membrane Preparation Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well microplates.

II. Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay for determining the Ki of Ro 10-5824.

III. Step-by-Step Procedure

-

Membrane Preparation:

-

Harvest cells expressing the D4 receptor.

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well microplate, add the D4 receptor-containing membranes.

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

Add a fixed concentration of the radioligand (e.g., [³H]N-methylspiperone).

-

For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a known D4 receptor antagonist (e.g., unlabeled haloperidol).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

IV. Data Analysis

-

IC50 Determination: The concentration of Ro 10-5824 that inhibits 50% of the specific binding of the radioligand is determined. This is the IC50 value. Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Ki Calculation using the Cheng-Prusoff Equation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:[3]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the D4 receptor.

-

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs).[4] These receptors are coupled to inhibitory G proteins, specifically Gαi/o.[4] Upon activation by an agonist like dopamine or a partial agonist like Ro 10-5824, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor.

This guide provides a foundational understanding of the interaction between this compound and the dopamine D4 receptor. The presented data and protocols offer a framework for further research and development in the field of neuropharmacology.

References

- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

Ro 10-5824 Dihydrochloride: A Technical Guide to its Selectivity for the Dopamine D4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ro 10-5824 dihydrochloride (B599025), a selective partial agonist for the dopamine (B1211576) D4 receptor. The document collates quantitative data on its receptor binding affinity and functional activity, details the experimental methodologies used for its characterization, and visualizes key signaling pathways and experimental workflows.

Quantitative Analysis of Receptor Selectivity

Ro 10-5824 dihydrochloride demonstrates a high affinity and selectivity for the human dopamine D4 receptor over other dopamine receptor subtypes, particularly the closely related D2 and D3 receptors. This selectivity is crucial for its potential as a research tool and therapeutic agent, minimizing off-target effects.

Binding Affinity

The binding affinity of Ro 10-5824 for dopamine receptors is typically determined through radioligand competition binding assays. The inhibition constant (Ki) is a measure of the compound's affinity for the receptor. A lower Ki value indicates a higher affinity.

| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 vs D2 Selectivity (fold) | D4 vs D3 Selectivity (fold) |

| Ro 10-5824 | 5.2[1][2] | >5200[3] | 1300[3] | >1000[1][3] | 250[1][3] |

Functional Activity

The functional activity of Ro 10-5824 as a partial agonist is assessed using assays that measure the downstream consequences of receptor activation, such as GTPγS binding or modulation of cyclic AMP (cAMP) levels. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.

| Assay Type | Receptor | Parameter | Value (nM) | Maximal Induction |

| [³⁵S]GTPγS Binding | D4 | EC50 | 205 ± 67[1] | 36 ± 4% above basal[1] |

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments cited in this guide. Reproducibility is contingent on adherence to detailed and consistent experimental protocols.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[3]

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2, D3, or D4 receptors (e.g., HEK293 or CHO cells).[3]

-

Radioligand: A high-affinity ligand for the respective dopamine receptor labeled with a radioisotope (e.g., [³H]spiperone).[3]

-

Test Compound: this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).[3]

-

Filtration System: A cell harvester with glass fiber filters.[3]

-

Scintillation Counter: To measure radioactivity.[3]

Procedure:

-

Incubation: In a multi-well plate, cell membranes, a fixed concentration of the radioligand, and varying concentrations of Ro 10-5824 are incubated in the assay buffer.[3]

-

Equilibrium: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.[3]

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.[3]

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.[3]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[3]

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of Ro 10-5824. A competition curve is generated to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

Materials:

-

Cell Membranes: Membranes from cells expressing the dopamine D4 receptor.

-

[³⁵S]GTPγS: Radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate).

-

GDP: Guanosine diphosphate, to ensure G proteins are in an inactive state at baseline.

-

Test Compound: this compound.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and EDTA.

-

Filtration System and Scintillation Counter.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with GDP to ensure G proteins are in the inactive, GDP-bound state.

-

Incubation: Varying concentrations of Ro 10-5824 are added to the membranes, followed by the addition of [³⁵S]GTPγS. The mixture is incubated to allow for receptor activation and G protein cycling.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold buffer.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits retained on the filters is measured by scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the amount of bound [³⁵S]GTPγS against the concentration of Ro 10-5824 to determine the EC50 and Emax values.

Functional cAMP Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP). For Gαi/o-coupled receptors like the dopamine D4 receptor, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[3]

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).[3]

-

Forskolin: An activator of adenylyl cyclase used to stimulate basal cAMP production.[3]

-

Test Compound: this compound.

-

cAMP Detection Kit: Commercially available kits (e.g., LANCE Ultra cAMP assay, HTRF, or ELISA-based).[4]

Procedure:

-

Cell Plating: Cells are seeded in multi-well plates and allowed to adhere.

-

Compound Incubation: Cells are incubated with varying concentrations of Ro 10-5824.

-

cAMP Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.[3]

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.[3]

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50 value.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways activated by Ro 10-5824 and the workflows of the described experimental protocols.

Dopamine D4 Receptor Gαi/o Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o pathway.[5][6] Activation of the receptor by an agonist like Ro 10-5824 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][6]

Caption: D4 Receptor Gαi/o Signaling Pathway.

Dopamine D4 Receptor-Mediated MAPK/ERK Signaling

In addition to the canonical Gαi/o pathway, D4 receptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This signaling can occur through various mechanisms, including Gβγ subunit activation of downstream effectors.

Caption: D4 Receptor MAPK/ERK Signaling Pathway.

Radioligand Binding Assay Workflow

This diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity (Ki) of a compound.

Caption: Radioligand Binding Assay Workflow.

GTPγS Binding Assay Workflow

This diagram outlines the procedural flow of a GTPγS binding assay to measure the functional activation of the D4 receptor.

Caption: GTPγS Binding Assay Workflow.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ro 10-5824 Dihydrochloride: A Selective Dopamine D4 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 10-5824 dihydrochloride (B599025) (CAS Number: 189744-94-3) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and pharmacological profile. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of available data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and potential therapeutic applications, particularly in the realms of cognitive enhancement and neuropsychiatric disorders.

Chemical and Physical Properties

Ro 10-5824 dihydrochloride, with the chemical name 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride, is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 189744-94-3 |

| Molecular Formula | C₁₇H₂₂Cl₂N₄ |

| Molecular Weight | 353.29 g/mol |

| IUPAC Name | 2-methyl-5-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-4-pyrimidinamine dihydrochloride |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (≥ 60 mg/mL) and PBS (50 mg/mL).[1][2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1] Desiccate at room temperature. |

| Purity | ≥98-99% (HPLC) |

Synthesis

While a detailed, step-by-step synthesis protocol for Ro 10-5824 is not publicly available in the reviewed literature, analogous compounds are often synthesized through routine N-alkylation reactions. A general approach would likely involve the reaction of a suitably substituted pyrimidine (B1678525) derivative with a phenyl-dihydropyridine moiety.

Mechanism of Action and Signaling Pathway

Ro 10-5824 is a selective partial agonist at the dopamine D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family. Upon binding, it modulates the receptor's activity, leading to downstream signaling cascades.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is primarily coupled to Gαi/o proteins. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The D4 receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) pathway.

References

An In-depth Technical Guide to Ro 10-5824 Dihydrochloride: A Selective Dopamine D4 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G-protein coupled receptor implicated in a variety of neurological and psychiatric conditions. Its selectivity and partial agonism make it a valuable tool for investigating the physiological and pathological roles of the D4 receptor. This guide provides a comprehensive overview of the molecular and pharmacological properties of Ro 10-5824 dihydrochloride, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways.

Molecular and Physicochemical Properties

This compound is the hydrochloride salt form of the parent compound Ro 10-5824. The addition of two hydrochloride moieties enhances its solubility in aqueous solutions, a critical property for in vitro and in vivo experimental applications.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₂Cl₂N₄ | [1] |

| Molecular Weight | 353.3 g/mol | [1] |

| IUPAC Name | 2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | [1] |

| CAS Number | 189744-94-3 | [1] |

Pharmacological Profile

Ro 10-5824 exhibits high affinity and selectivity for the human dopamine D4 receptor. Its partial agonist activity means it elicits a submaximal response compared to a full agonist, a characteristic that can be advantageous in therapeutic applications by providing a modulatory effect rather than full activation or blockade of the receptor.

Binding Affinity and Selectivity

The binding affinity of Ro 10-5824 for the dopamine D4 receptor is typically determined through competitive radioligand binding assays.

| Parameter | Receptor | Value | Source(s) |

| Kᵢ (inhibition constant) | Human Dopamine D4 | 5.2 ± 0.9 nM | [1] |

| Selectivity vs. D2 | > 1000-fold | [1] | |

| Selectivity vs. D3 | ~250-fold | [1] |

Functional Activity

The functional activity of Ro 10-5824 as a partial agonist is commonly assessed using GTPγS binding assays, which measure the activation of G-proteins coupled to the receptor.

| Parameter | Assay | Value | Source(s) |

| EC₅₀ (half maximal effective concentration) | ³⁵S-GTPγS Binding | 205 ± 67 nM | [1] |

| Eₘₐₓ (maximal effect) | ³⁵S-GTPγS Binding | 36 ± 4% (relative to basal) | [1] |

Signaling Pathways of the Dopamine D4 Receptor Modulated by Ro 10-5824

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is primarily coupled to the Gαi/o subunit of heterotrimeric G-proteins. Activation of the D4 receptor by an agonist like Ro 10-5824 initiates a cascade of intracellular signaling events.

Canonical Gαi/o Signaling Pathway

The primary and most well-characterized signaling pathway for the D4 receptor involves the inhibition of adenylyl cyclase.

Caption: Canonical Gαi/o signaling pathway of the Dopamine D4 receptor.

Non-Canonical Signaling Pathways

In addition to the canonical pathway, activation of the D4 receptor has been shown to modulate other signaling cascades, which may be cell-type specific.

Activation of the D4 receptor can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). This can occur through various mechanisms, including the transactivation of receptor tyrosine kinases (RTKs) like the PDGFβ receptor.

Caption: D4 receptor-mediated non-canonical MAPK/ERK signaling pathway.

The D4 receptor, being Gαi/o-coupled, can also modulate the activity of ion channels, particularly G-protein-gated inwardly rectifying potassium (GIRK) channels. Activation of the D4 receptor leads to the dissociation of the Gβγ subunits from Gαi/o, which can then directly bind to and open GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacology of this compound. Specific parameters may require optimization depending on the experimental setup.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of Ro 10-5824 by measuring its ability to displace a known radiolabeled D4 receptor ligand.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable D4 receptor radioligand (e.g., [³H]spiperone), and varying concentrations of Ro 10-5824 in an appropriate assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled D4 antagonist).

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of Ro 10-5824. Plot the percent specific binding against the log concentration of Ro 10-5824 to generate a competition curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of Ro 10-5824 to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Use cell membranes from a cell line expressing the dopamine D4 receptor.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes with varying concentrations of Ro 10-5824 in an assay buffer containing GDP and MgCl₂. Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).

-

Initiation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to all wells.

-

Incubation: Incubate the plate at a controlled temperature (typically 30°C) for a defined period.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (above basal) against the log concentration of Ro 10-5824 to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a well-characterized and highly selective partial agonist of the dopamine D4 receptor. Its specific pharmacological profile makes it an indispensable tool for elucidating the complex roles of the D4 receptor in the central nervous system and for the exploration of novel therapeutic strategies for a range of neuropsychiatric disorders. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

Technical Guide: Solubility and Signaling Profile of Ro 10-5824 Dihydrochloride

This document provides a comprehensive technical overview of the solubility characteristics and associated signaling pathways of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist. The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Solubility Profile

Ro 10-5824 dihydrochloride exhibits varying solubility across common laboratory solvents. The following table summarizes the quantitative solubility data compiled from multiple sources. It is crucial to note that techniques such as ultrasonication may be required to achieve maximum solubility, particularly at higher concentrations.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | References |

| Water | 100 | 283.05 | Ultrasonication may be required. | [1][2][3][4] |

| ≥ 60 | ≥ 169.83 | [][6] | ||

| DMSO | ~26.5 | 75 | [1][3] | |

| 8.33 | 23.58 | Ultrasonication may be required. | [2][4][6] | |

| 7 | 19.81 | Low-frequency ultrasonication is recommended. | [7] | |

| PBS (Phosphate-Buffered Saline) | 50 | 141.53 | Ultrasonication may be required to obtain a clear solution. | [7][8][9][10] |

Experimental Protocols for Solubilization

Accurate and reproducible experimental results depend on the correct preparation of stock solutions. The following protocols are based on methodologies cited in the available literature.

2.1. General Stock Solution Preparation

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

-

Solvent Addition: Add the appropriate volume of the selected solvent (Water, DMSO, or PBS) to the powder.

-

Dissolution:

-

Vortex the solution to facilitate initial mixing.

-

If precipitation or incomplete dissolution is observed, utilize an ultrasonic bath to aid solubilization.[2][4][6][7][9] Gentle heating may also be applied, though care should be taken to avoid degradation.[8]

-

Continue sonication until the solution becomes clear.

-

-

Sterilization (for aqueous solutions): For stock solutions prepared in water or PBS intended for cell culture or in vivo use, sterilize by passing the solution through a 0.22 µm syringe filter.[8]

-

Aliquoting and Storage:

2.2. Protocol for High-Concentration Aqueous Stock (e.g., 100 mg/mL)

-

Add the calculated volume of high-purity water to the pre-weighed this compound.

-

Cap the vial securely and place it in an ultrasonic water bath.

-

Sonicate the mixture, monitoring periodically until all solid material has dissolved and the solution is clear.[2][4] This may take several minutes.

-

Proceed with sterilization and storage as described in the general protocol.

Mechanism of Action and Signaling Pathway

Ro 10-5824 is a selective partial agonist for the dopamine D4 receptor (D4R).[8] D4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of this pathway leads to the modulation of downstream cellular signaling cascades.

Signaling Pathway Visualization

The diagram below illustrates the primary signaling cascade initiated by the binding of Ro 10-5824 to the dopamine D4 receptor. As a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11] Furthermore, studies have shown that stimulation of the D4 receptor with Ro 10-5824 can lead to the phosphorylation of ERK1/2 and Akt, indicating the involvement of other signaling branches.[12]

Caption: Signaling cascade of Ro 10-5824 via the Dopamine D4 receptor.

References

- 1. labsolu.ca [labsolu.ca]

- 2. file.chemscene.com [file.chemscene.com]

- 3. documents.tocris.com [documents.tocris.com]

- 4. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.co.uk]

- 6. admin.biosschina.com [admin.biosschina.com]

- 7. Ro 10-5824 2HCl | this compound | Dopamine D4 Receptor Partial Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | dopamine D4 receptor partial agonist | CAS# 189744-94-3 | InvivoChem [invivochem.com]

- 11. This compound (189744-94-3) for sale [vulcanchem.com]

- 12. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]

Technical Guide to Ro 10-5824 Dihydrochloride for Research Professionals

This technical guide provides an in-depth overview of Ro 10-5824 dihydrochloride (B599025), a selective partial agonist for the dopamine (B1211576) D4 receptor. It is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its procurement, chemical properties, mechanism of action, and application in preclinical research.

Supplier and Purchasing Information

Ro 10-5824 dihydrochloride is available from several reputable suppliers of research chemicals. Researchers should always request a lot-specific Certificate of Analysis to ensure purity and quality.

| Supplier | Catalog Number (Example) | Purity | Notes |

| MedChemExpress | HY-101384A | ≥99% | Provides detailed technical data and protocols. |

| Tocris Bioscience | 2329 | ≥99% (HPLC) | Offers datasheets and cites relevant publications.[1][2] |

| Santa Cruz Biotechnology | sc-204481 | Not specified | Provides basic chemical information. |

| BOC Sciences | 189744-94-3 | Not specified | Offers solubility and storage information.[3] |

| Sigma-Aldrich | SML1367 | ≥98% (HPLC) | Provides safety and handling information. |

Chemical and Physical Properties

A summary of the key technical data for this compound is presented below.

| Property | Value | Reference |

| Chemical Name | 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride | [2] |

| CAS Number | 189744-94-3 | [1][2] |

| Molecular Formula | C₁₇H₂₀N₄·2HCl | [1][2] |

| Molecular Weight | 353.29 g/mol | [1][2] |

| Purity | Typically ≥99% by HPLC | [1][2] |

| Solubility | Soluble in water (≥60 mg/mL) and DMSO. | [3][4] |

| Storage | Desiccate at room temperature for short-term storage. For long-term storage, -20°C (1 month) or -80°C (6 months) in a sealed container is recommended.[5] |

Mechanism of Action: Dopamine D4 Receptor Partial Agonist

Ro 10-5824 is a selective partial agonist at the dopamine D4 receptor (D4R).[2][5] It exhibits high affinity for the D4R with a Ki value of 5.2 nM.[2][5] Its selectivity is notable, showing 250-fold greater selectivity for the D4R over the D3 receptor and over 1000-fold selectivity over D1, D2, and D5 receptors.[2][5] As a partial agonist, it produces a submaximal response compared to a full agonist, with an EC50 of 205 nM in stimulating [³⁵S]GTPγS binding.[2][5]

Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Activation of the D4R by an agonist like Ro 10-5824 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This modulation of cAMP levels can influence the activity of various downstream effectors, including protein kinase A (PKA), and ultimately impact neuronal excitability and gene expression.

Experimental Protocols: In Vivo Studies

Ro 10-5824 has been utilized in several behavioral pharmacology studies, most notably in the novel object recognition (NOR) task to assess its effects on cognition and novelty-seeking behavior.

Novel Object Recognition (NOR) Task in Mice

This protocol is a synthesis of methodologies reported in the literature for evaluating the effects of Ro 10-5824 on recognition memory in mice.

Objective: To assess the ability of Ro 10-5824 to enhance novel object exploration.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or 0.5% methylcellulose)

-

Male C57BL/6J mice

-

Open field arena (e.g., 40 cm x 40 cm x 30 cm)

-

Two sets of identical objects for habituation (e.g., small glass bottles, metal cubes)

-

One set of novel objects, distinct from the habituation objects in shape, color, and texture.

Procedure:

-

Habituation:

-

Handle the mice for 5 minutes daily for 3-5 days leading up to the experiment to reduce stress.

-

On day 1, place each mouse in the open field arena for a 10-minute habituation session in the absence of any objects.

-

-

Training (Familiarization) Phase:

-

On day 2, place two identical objects (F1 and F2) in opposite corners of the arena.

-

Place a mouse in the center of the arena and allow it to explore freely for 10 minutes.

-

Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.

-

-

Drug Administration:

-

Immediately after the training phase, administer Ro 10-5824 or vehicle via intraperitoneal (i.p.) injection. Doses ranging from 1 to 10 mg/kg have been used in studies.[6]

-

-

Testing (Novelty) Phase:

-

After a retention interval (e.g., 24 hours), place the mouse back into the arena.

-

One of the familiar objects is replaced with a novel object (N). The arena now contains one familiar object (F) and one novel object (N).

-

Allow the mouse to explore freely for 5 minutes and record the time spent exploring each object.

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive DI indicates a preference for the novel object, suggesting intact recognition memory.

-

Compare the DI between the vehicle- and Ro 10-5824-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

Safety data sheet (SDS) for Ro 10-5824 dihydrochloride

An In-Depth Technical Guide to Ro 10-5824 Dihydrochloride (B599025)

This technical guide provides a comprehensive overview of Ro 10-5824 dihydrochloride, a selective dopamine (B1211576) D4 receptor partial agonist. It is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document consolidates safety data, physicochemical properties, biological activity, and experimental protocols from various sources into a structured format.

Safety and Handling

The following information is derived from the Safety Data Sheet (SDS) for this compound. While it is not classified as a hazardous substance according to EC Directives, standard laboratory precautions should be observed.[1]

1.1. Hazard Identification and First Aid

The substance does not meet the criteria for classification as hazardous.[1] However, some potential irritations may occur upon exposure.

| Exposure Route | Potential Symptoms | First Aid Measures |

| Inhalation | Irritation of the throat, feeling of tightness in the chest.[1] | Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, provide artificial respiration and consult a doctor.[1] |

| Skin Contact | Mild irritation at the site of contact.[1] | Wash skin immediately with plenty of soap and water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Consult a doctor.[1] |

| Eye Contact | Irritation and redness.[1] | Flush eyes with copious amounts of water for at least 15 minutes and consult a doctor.[1] |

| Ingestion | Irritation of the throat.[1] | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a doctor.[1] |

1.2. Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

| Parameter | Recommendation |

| Handling | Use in a chemical fume hood. Avoid inhalation, and contact with eyes, skin, and clothing. Avoid the formation of dust and aerosols. Use in a well-ventilated area and keep away from ignition sources.[1] |

| Storage (Powder) | Desiccate at room temperature or store at -20°C for up to 3 years.[2][3] |

| Storage (In Solvent) | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |

| Incompatible Conditions | Heat, moisture.[1] |

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride | [1] |

| CAS Number | 189744-94-3 | [1] |

| Molecular Formula | C₁₇H₂₀N₄·2HCl | [1][5] |

| Molecular Weight | 353.29 g/mol | [1][6][7] |

| Appearance | White solid | [1] |

| Purity | ≥99% (HPLC) | |

| Solubility | Data not readily available. May require heating and/or sonication to aid dissolution. | [4] |

Biological Activity and Pharmacology

This compound is a potent and selective partial agonist for the dopamine D4 receptor.

3.1. Receptor Binding and Functional Activity

The compound exhibits high affinity and selectivity for the human dopamine D4 receptor.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 5.2 nM | For human dopamine D4 receptor.[4] |

| Functional Activity (EC₅₀) | 205 nM | For G-protein activation (³⁵S-GTPγS binding).[4] |

| Intrinsic Activity | Partial Agonist | Stimulates ³⁵S-GTPγS binding to 36 ± 4% above basal levels.[4] |

| Selectivity | > 250-fold vs. D3 | Displays significantly lower affinity for other dopamine receptor subtypes.[4] |

| > 1000-fold vs. D1, D2, D5 | [4] |

3.2. Mechanism of Action and Signaling Pathway

As a partial agonist at the dopamine D4 receptor, Ro 10-5824 modulates a specific intracellular signaling cascade. The D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR).[8][9] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8]

Experimental Protocols and Applications

Ro 10-5824 has been utilized in preclinical studies to investigate the role of the D4 receptor in cognitive functions and behavior.

4.1. In Vivo Behavioral Assessment: Novel Object Recognition (NOR)

This protocol is adapted from studies examining the effect of Ro 10-5824 on novelty-seeking behavior in mice.[4][10][11]

Objective: To assess the impact of Ro 10-5824 on exploratory behavior and cognitive function.

Methodology:

-

Animal Model: C57BL/6J and DBA/1J male mice are commonly used.[10][11]

-

Habituation (Days 1-2): Mice are placed in an open-field arena (e.g., VersaMax Total-System) for 60 minutes each day to acclimate to the environment. Locomotor activity is recorded.[4]

-

Familiarization (Day 3): Mice are placed in the same arena for another 60-minute session.

-

Drug Administration: Immediately following the familiarization period, mice are removed and administered this compound (0, 1.0, 3.0, or 10.0 mg/kg) via intraperitoneal (i.p.) injection.[4][10][11] The compound is typically dissolved in saline.[10]

-

Testing (Day 3): 10 minutes after injection, a novel object is introduced into the center of the arena, and the mice are returned to the chamber for a 30-minute test session.[4]

-

Data Analysis: Behavior is recorded and analyzed for parameters such as time spent exploring the novel object, locomotor activity, and time spent in different zones of the arena.[10][11]

4.2. In Vitro G-Protein Activation Assay: BRET

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay used to quantify GPCR-mediated G-protein activation in living cells, as might be applied to characterize Ro 10-5824's activity.

Objective: To measure the activation of specific G-protein subtypes by the D4 receptor upon stimulation by Ro 10-5824.

Methodology:

-

Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with plasmids encoding:

-

The Dopamine D4 Receptor.

-

A G-protein subunit fused to a luciferase reporter (e.g., Gα-Rluc).

-

A G-protein subunit fused to a fluorescent protein acceptor (e.g., Gγ-Venus).

-

-

Cell Plating: Transfected cells are plated in a suitable microplate format (e.g., 96-well).

-

Compound Incubation:

-

Agonist Mode: Cells are treated with varying concentrations of Ro 10-5824.

-

Antagonist Mode: Cells are pre-incubated with Ro 10-5824 before adding a known D4 agonist (e.g., dopamine) at its EC₈₀ concentration.[12]

-

-

Signal Detection: The luciferase substrate (e.g., coelenterazine) is added to the cells. The BRET signal (light emitted by the fluorescent protein) and the luciferase signal are measured simultaneously using a plate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates that the G-protein subunits are dissociating upon receptor activation. Data are plotted as a percentage of the maximum response to a reference agonist (e.g., dopamine) and fitted to determine EC₅₀ and Eₘₐₓ values.[12]

References

- 1. documents.tocris.com [documents.tocris.com]

- 2. ruixibiotech.com [ruixibiotech.com]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocrick.com [biocrick.com]

- 6. This compound | C17H22Cl2N4 | CID 16759174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound (189744-94-3) for sale [vulcanchem.com]

- 9. Synergistically acting agonists and antagonists of G protein–coupled receptors prevent photoreceptor cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Stability of Ro 10-5824 Dihydrochloride Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the storage, stability, and handling of Ro 10-5824 dihydrochloride (B599025) solutions. Intended for professionals in research and drug development, this document synthesizes available data and outlines best practices for maintaining the integrity of this selective dopamine (B1211576) D4 receptor partial agonist. Due to the limited availability of specific, in-depth stability studies in the public domain, this guide also incorporates general principles and proposes experimental protocols for in-house stability assessment.

Introduction to Ro 10-5824 Dihydrochloride

This compound is a valuable research tool, acting as a selective partial agonist for the dopamine D4 receptor with a binding affinity (Ki) of 5.2 nM.[1] It demonstrates high selectivity over other dopamine receptor subtypes, making it a critical compound for studying the role of D4 receptors in various physiological and pathological processes.[1] Given its application in sensitive biological assays, ensuring the stability and integrity of this compound solutions is paramount for reproducible and reliable experimental outcomes.

Storage and Handling of Solid Compound and Stock Solutions

Proper storage is the first line of defense against degradation. The following tables summarize the recommended storage conditions for both the solid (powder) form and prepared stock solutions of this compound, based on information from various suppliers.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C | [2] |

| Duration | Up to 3 years | [2] |

| Atmosphere | Store in a cool and dry place. | [] |

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Parameter | Recommendation | Source(s) |

| Temperature | -80°C | [1] |

| Duration | Up to 1 year | [2] |

| Notes | Aliquot to avoid repeated freeze-thaw cycles. | [1] |

Preparation of this compound Solutions

The solubility of this compound in common laboratory solvents is a key factor in the preparation of stock solutions.

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | ≥ 60 mg/mL | [] |

| DMSO | 8.33 mg/mL (requires sonication) | [2] |

Protocol for Reconstitution:

To prepare a stock solution, it is recommended to use the batch-specific molecular weight provided on the product's certificate of analysis. For aqueous solutions, dissolve the compound in high-purity water (e.g., Milli-Q or equivalent). For DMSO solutions, sonication may be necessary to achieve full dissolution.[2] Once dissolved, solutions should be aliquoted into single-use vials to minimize contamination and degradation from repeated handling and freeze-thaw cycles.[1]

Stability of this compound Solutions: A Framework for Assessment

While specific, published stability data for this compound solutions is scarce, a systematic approach to in-house stability assessment can be undertaken. The following section outlines a proposed workflow and experimental protocols based on established principles of pharmaceutical stability testing.

Caption: Proposed workflow for assessing the stability of this compound solutions.

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following are hypothetical protocols for subjecting this compound solutions to common stress conditions.

4.1.1. Acidic and Basic Hydrolysis

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water).

-

For acidic conditions, add an equal volume of 0.1 M HCl.

-

For basic conditions, add an equal volume of 0.1 M NaOH.

-

Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating HPLC method.

-

4.1.2. Oxidative Degradation

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound.

-

Add a solution of hydrogen peroxide to a final concentration of 3%.

-

Incubate the solution at room temperature.

-

Analyze samples at various time points by HPLC.

-

4.1.3. Thermal Degradation

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound.

-

Store aliquots at elevated temperatures (e.g., 40°C, 60°C, and 80°C) protected from light.

-

Analyze samples at various time points by HPLC.

-

4.1.4. Photostability

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound.

-

Expose the solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines).

-

Include a control sample wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples at various time points by HPLC.

-

Proposed Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the intact drug from any potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action: Dopamine D4 Receptor Signaling

Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The D4 receptor is coupled to Gi/o proteins.

Caption: Simplified signaling pathway of the Dopamine D4 receptor upon activation by an agonist like Ro 10-5824.

Upon binding of Ro 10-5824, the D4 receptor activates the inhibitory G protein (Gi/o). This leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream signaling pathways.

Conclusion

While specific, publicly available stability data for this compound solutions is limited, this guide provides a framework for its proper storage, handling, and stability assessment. By adhering to the recommended storage conditions and, when necessary, performing in-house stability studies using the proposed methodologies, researchers can ensure the integrity and reliability of their experimental results. The information presented here serves as a valuable resource for scientists and professionals working with this important research compound.

Disclaimer: The experimental protocols described in this document are proposed based on general principles of pharmaceutical stability testing and are not derived from specific published studies on this compound. Researchers should independently validate these methods for their specific applications.

References

In Vitro Characterization of Ro 10-5824 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor. This document provides a comprehensive in vitro characterization of Ro 10-5824, summarizing its binding affinity, functional activity, and receptor selectivity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, the downstream signaling pathways modulated by Ro 10-5824 are elucidated and visualized. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Ro 10-5824 dihydrochloride has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the dopamine D4 receptor. Its high selectivity and partial agonist activity make it a valuable probe for dissecting D4 receptor function in vitro and in vivo. This guide presents a consolidated overview of its in vitro pharmacological profile, supported by detailed methodologies for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂Cl₂N₄ | [1] |

| Molecular Weight | 353.29 g/mol | [2][3] |

| IUPAC Name | 2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | [2] |

| CAS Number | 189744-94-3 | [3] |

| Physical Form | Solid | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

In Vitro Pharmacology: Data Summary

The in vitro pharmacological characteristics of Ro 10-5824 have been determined through a series of binding and functional assays. The following tables summarize the key quantitative data.

Table 3.1: Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Assay Type | Radioligand | Cell Line |

| Dopamine D4 | 5.2 | Radioligand Binding | [³H]-Spiperone | Not Specified |

Table 3.2: Functional Activity

| Assay Type | EC₅₀ (nM) | Cell Line |

| ³⁵S-GTPγS Binding | 205 | Not Specified |

Table 3.3: Receptor Selectivity

| Receptor Subtype | Selectivity vs. D4 |

| Dopamine D1 | >1000-fold |

| Dopamine D2 | >1000-fold |

| Dopamine D3 | 250-fold |

| Dopamine D5 | >1000-fold |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize Ro 10-5824 are provided below. These protocols are intended to offer a starting point for laboratory investigations.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of Ro 10-5824 for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of Ro 10-5824. For determination of non-specific binding, a high concentration of a non-labeled competing ligand (e.g., haloperidol) is used.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-Spiperone against the log concentration of Ro 10-5824. The IC₅₀ (the concentration of Ro 10-5824 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of Ro 10-5824 to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon activation of the D4 receptor. This provides a measure of the compound's potency (EC₅₀) and efficacy as a partial agonist.[4][5][6][7]

Materials:

-

Cell Membranes: Membranes from cells expressing the human dopamine D4 receptor.

-

[³⁵S]GTPγS: Radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate).

-

GDP: Guanosine 5'-diphosphate.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus and Scintillation Counter: As described for the radioligand binding assay.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, GDP (typically 10-30 µM), and varying concentrations of Ro 10-5824.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of Ro 10-5824. The EC₅₀ value is determined from the resulting dose-response curve using non-linear regression.

cAMP Assay

This assay measures the functional consequence of D4 receptor activation on the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). As the D4 receptor is coupled to Gᵢ/ₒ proteins, its activation by an agonist like Ro 10-5824 leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556): An adenylyl cyclase activator used to stimulate basal cAMP levels.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound.

-

Pre-treat the cells with the Ro 10-5824 dilutions for a specified period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of Ro 10-5824. Determine the EC₅₀ value from the resulting dose-response curve.

Signaling Pathways and Visualizations

Ro 10-5824, as a partial agonist of the dopamine D4 receptor, modulates downstream signaling cascades primarily through the Gᵢ/ₒ family of G proteins. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Dopamine D4 Receptor Signaling Pathway

Caption: D4 receptor signaling cascade initiated by Ro 10-5824.

Radioligand Binding Assay Workflow

Caption: Workflow for the radioligand binding assay.

[³⁵S]GTPγS Binding Assay Workflow

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Conclusion

This compound is a highly selective dopamine D4 receptor partial agonist with a well-characterized in vitro pharmacological profile. Its high affinity and functional potency, coupled with its selectivity over other dopamine receptor subtypes, make it an invaluable tool for elucidating the role of the D4 receptor in cellular signaling and its implications in various physiological and pathological processes. The detailed experimental protocols and signaling pathway visualizations provided in this guide are intended to facilitate further research and drug development efforts targeting the dopamine D4 receptor.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound | C17H22Cl2N4 | CID 16759174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 189744-94-3 [sigmaaldrich.com]

- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Ro 10-5824 Dihydrochloride on cAMP Levels

For Researchers, Scientists, and Drug Development Professionals